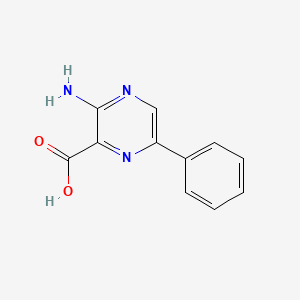

3-Amino-6-phenylpyrazine-2-carboxylic acid

Overview

Description

3-Amino-6-phenylpyrazine-2-carboxylic acid is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyrazine, a heterocyclic aromatic organic compound with a variety of applications in chemistry.

Synthesis Analysis

The synthesis of 3-aminopyrazine-2-carboxylic acid has been improved through a novel three-step process starting from pyrazine-2,3-dicarboxylic acid. This method involves the conversion of the diacid into an anhydride, followed by the formation of an ammonium salt of the half-acid amide, which upon Hofmann rearrangement yields the target compound with a 55% overall yield .

Molecular Structure Analysis

The molecular structure of 3-aminopyrazine-2-carboxylic acid has been extensively studied. The compound displays a network of intra- and intermolecular hydrogen bonds, contributing to the stability of its molecular structure. The molecules are virtually planar and are stacked along a specific axis, indicating pi-pi interactions . Additionally, the compound has been found to form various isomers upon UV irradiation, demonstrating its dynamic structural behavior .

Chemical Reactions Analysis

3-Aminopyrazine-2-carboxylic acid has been shown to form mixed ligand complexes with Eu(III) and heterobiaryl ligands, which exhibit strong ligand-centered absorption and intense metal-centered emission, making them potential candidates for light conversion molecular devices . Furthermore, the compound has been used to form complexes with various metals such as VO2+, Pd(II), W(VI), and UO2 2+, which have been characterized by their spectral properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminopyrazine-2-carboxylic acid are influenced by its extensive hydrogen bonding network. The compound's spectroscopic properties, such as IR and UV spectra, have been characterized, revealing its interaction with light and potential for photochemical reactions . The compound's behavior in different states, such as solid or solution, has also been deduced from spectroscopic data .

Scientific Research Applications

Spectroscopic Studies

3-Amino-6-phenylpyrazine-2-carboxylic acid has been studied for its molecular structure and photochemistry using Fourier-transform infrared spectroscopy. This compound forms various isomers under UV irradiation, demonstrating interesting photochemical behaviors like trans/cis-COOH isomerization and COOH group rotamerization. These studies contribute to a deeper understanding of the molecular behavior of such compounds under different conditions (Pagacz-Kostrzewa et al., 2021).

Fluorescence Labeling in Saccharides

This compound has been identified as a sensitive fluorescence labeling reagent for saccharides with a reducing end. It has been successfully used in HPLC and HPCE techniques for analyzing monosaccharides, demonstrating its potential in biochemical analysis and research (Yamamoto et al., 2003).

Antimicrobial Activity

Research into pyridine derivatives of 3-Amino-6-phenylpyrazine-2-carboxylic acid indicates variable and modest antimicrobial activity against bacteria and fungi. This suggests potential for these compounds in developing new antimicrobial agents (Patel et al., 2011).

Multicomponent Cyclocondensation Reactions

The compound is used in multicomponent cyclocondensation reactions with other compounds, such as aminotriazoles and aromatic aldehydes. This research expands the scope of synthetic organic chemistry, creating new molecular structures with potential applications in various fields (Sakhno et al., 2008).

Complex Formation for Spectral Analysis

It has been used to form complexes with various metals such as VO2+, Pd(II), W(VI), and UO2 2+. These complexes were characterized through spectral, conductivity, and magnetic measurements, indicating potential applications in material science and coordination chemistry (Mostafa et al., 2009).

Electrocatalytic Carboxylation in Ionic Liquid

The electrocatalytic carboxylation of related pyridine compounds in ionic liquids has been studied, offering insights into new methods of chemical synthesis and the potential environmental benefits of using ionic liquids (Feng et al., 2010).

Synthesis of Heterocyclic Compounds

This compound has been used as a key synthon in the synthesis of various heterocyclic substances, showing promise in the development of new antimicrobial agents. This highlights its role in facilitating the creation of biologically active compounds (Behbehani et al., 2011).

Safety and Hazards

properties

IUPAC Name |

3-amino-6-phenylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-10-9(11(15)16)14-8(6-13-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXUKMYAQJKPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-phenylpyrazine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3007220.png)

![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)

![ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3007222.png)

![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B3007225.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B3007226.png)

![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)